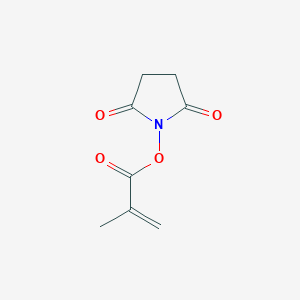
甲基丙烯酸N-琥珀酰亚胺酯
描述
“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .
Synthesis Analysis
The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .
Molecular Structure Analysis
The empirical formula of “N-(Methacryloyloxy)succinimide” is C8H9NO4, and its molecular weight is 183.16 .
Chemical Reactions Analysis
“N-(Methacryloyloxy)succinimide” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methacryloyloxy)succinimide” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
科学研究应用
生物偶联
甲基丙烯酸N-琥珀酰亚胺酯通常用于通过胺反应偶联反应对生物分子进行功能化。此过程在生物偶联中至关重要,生物偶联涉及将两种生物分子连接在一起以形成单个杂合体,保留每个组分的生物活性。这种应用对于创建用于靶向药物递送和诊断的先进生物材料具有重要意义 .
蛋白质标记
在蛋白质标记中,甲基丙烯酸N-琥珀酰亚胺酯用作试剂,允许将荧光染料或生物素等标签附着到蛋白质上。这在蛋白质功能、相互作用和定位的研究中特别有用 .
肽合成
该化合物还用于肽合成。它充当交联剂或连接分子,促进肽与载体材料或表面的偶联,这对于开发治疗性肽和基于肽的生物材料至关重要 .
药物偶联
甲基丙烯酸N-琥珀酰亚胺酯可以用作药物与载体材料偶联的连接分子。这种应用在药物开发领域至关重要,特别是对于创建可以提高治疗剂功效和安全性特征的先药或药物递送系统 .
生物医学应用
该化合物具有潜在的生物医学应用,例如在聚吡咯包覆的聚苯乙烯乳胶颗粒的合成和功能化中。这些颗粒在生物医学领域具有潜在用途,例如成像、治疗以及作为药物递送系统的载体 .
作用机制
安全和危害
未来方向
“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJEMXWUYWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37047-90-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60435975 | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38862-25-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?
A1: N-Succinimidyl methacrylate's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.
Q2: How does the structure of N-Succinimidyl methacrylate contribute to its applications in material science?
A2: N-Succinimidyl methacrylate's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.
Q3: Can you provide an example of how N-Succinimidyl methacrylate is used to modify nanoparticles for biological applications?
A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.
Q4: Are there any studies investigating the cytotoxicity of N-Succinimidyl methacrylate-based materials?
A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(N-succinimidyl methacrylate) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


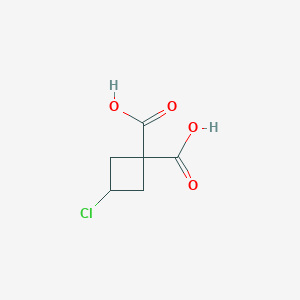
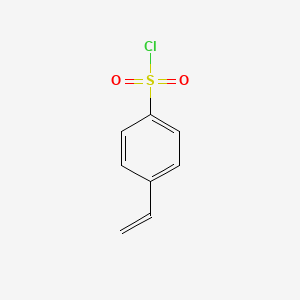
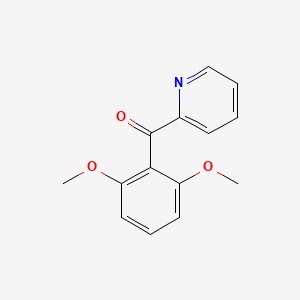
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

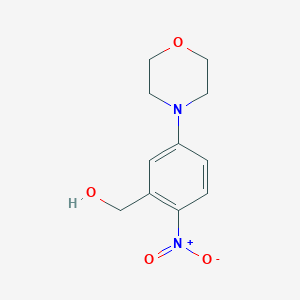

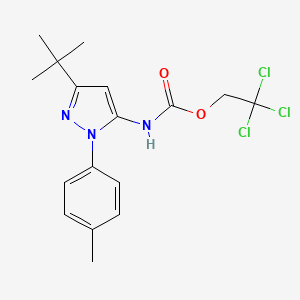
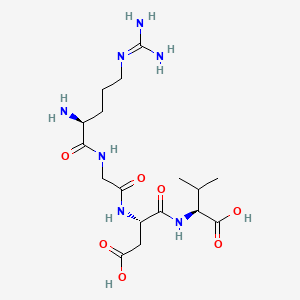
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
